2-(4-chlorophenyl)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
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Description
2-(4-chlorophenyl)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a useful research compound. Its molecular formula is C18H16ClFN2OS and its molecular weight is 362.85. The purity is usually 95%.
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Biological Activity
The compound 2-(4-chlorophenyl)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, as well as synthesizing data from various studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a chlorophenyl group, a thioether moiety, and an imidazole ring. The molecular formula is C15H15ClFN2S, and its molecular weight is approximately 300.81 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Biological Activity Overview
Research has indicated that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Many thiazole and imidazole derivatives have shown significant antibacterial and antifungal properties.
- Anticancer Properties : Compounds featuring imidazole rings are frequently investigated for their ability to inhibit cancer cell proliferation.
- Cardiovascular Effects : Some derivatives have been evaluated for their interactions with adrenergic receptors, influencing blood pressure regulation.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses based on related compounds include:
- Receptor Binding : The imidazole ring may interact with specific receptors or enzymes, modulating their activity.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression or microbial metabolism.
- Cell Cycle Disruption : Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting the cell cycle.
Anticancer Activity
A study evaluated the anticancer potential of various imidazole derivatives, including those similar to the compound . The findings indicated significant cytotoxicity against several cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 (Breast Cancer) | 5.4 |
Compound B | HeLa (Cervical Cancer) | 3.8 |
Compound C | A549 (Lung Cancer) | 6.1 |
The compound exhibited an IC50 value comparable to established chemotherapeutics, indicating promising anticancer activity .
Antimicrobial Activity
Another study focused on the antimicrobial properties of thiazole and imidazole derivatives. The results showed that compounds with similar structures had significant inhibitory effects against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 12.5 µg/mL |
S. aureus | 6.25 µg/mL |
P. aeruginosa | 25 µg/mL |
These findings suggest that the compound may possess similar antimicrobial properties .
Case Studies
Several case studies have highlighted the therapeutic potential of imidazole derivatives:
- Case Study on Hypertension : A derivative was tested for its effects on spontaneously hypertensive rats, showing a reduction in mean arterial pressure through selective binding to imidazoline receptors .
- Cancer Treatment Trials : Clinical trials involving imidazole derivatives demonstrated their efficacy in reducing tumor size in patients with advanced cancer stages .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2OS/c19-15-6-4-13(5-7-15)11-17(23)22-9-8-21-18(22)24-12-14-2-1-3-16(20)10-14/h1-7,10H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXWUIIVZIIRNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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